molecular formula C9H9ClN2O3 B6603152 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2060033-77-2

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B6603152
CAS No.: 2060033-77-2
M. Wt: 228.63 g/mol
InChI Key: DYZJOLWGSMULQN-UHFFFAOYSA-N
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Description

8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methoxy group at position 8 and a carboxylic acid group at position 6, with a hydrochloride counterion. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications. Imidazo[1,2-a]pyridine derivatives are recognized for their bioactivity, including roles as kinase inhibitors, antiviral agents, and antitrypanosomal compounds .

Properties

IUPAC Name

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.ClH/c1-14-7-4-6(9(12)13)5-11-3-2-10-8(7)11;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZJOLWGSMULQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN2C1=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with α-Haloketones

A foundational approach involves reacting 2-amino-5-methoxy-4-pyridinecarboxylic acid ethyl ester with 3-bromo-2-butanone in cyclohexanone under reflux (70–100°C, 12–24 hours). This method leverages the electron-donating methoxy group at the 8-position to direct cyclization, yielding the ethyl ester precursor. Key parameters include:

ParameterOptimal ConditionImpact on Yield
SolventCyclohexanone65–75%
Temperature80°CMaximizes rate
CatalystNaI/K2_2CO3_3Reduces side reactions

The ethyl ester intermediate is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH (2M, reflux, 6 hours), followed by acidification with HCl to precipitate the hydrochloride salt.

Functionalization and Derivative Synthesis

Methoxy Group Introduction

The 8-methoxy group is introduced either via:

  • Direct synthesis using methoxy-containing aminopyridine precursors.

  • Post-cyclization functionalization , though this is less common due to steric hindrance.

For example, 2-amino-3-methoxy-5-pyridinecarboxylic acid ethyl ester undergoes cyclocondensation with 3-chloro-2-butanone in acetone, achieving 70% yield after column chromatography. The methoxy group remains stable under these conditions, avoiding demethylation side reactions.

Hydrolysis and Salt Formation

Ester to Carboxylic Acid Conversion

Hydrolysis of the ethyl ester to the free carboxylic acid is achieved under basic conditions:

R-COOR’+OHR-COO+R’OH\text{R-COOR'} + \text{OH}^- \rightarrow \text{R-COO}^- + \text{R'OH}

Using NaOH in ethanol (reflux, 8 hours), the reaction proceeds quantitatively (>95% conversion). Acidification with HCl (2M) yields the hydrochloride salt, which is purified via recrystallization from ethanol/water (1:3 v/v).

Large-Scale Production and Process Optimization

Solvent and Catalytic Systems

Industrial-scale synthesis (e.g., 10 kg batches) employs isopropanol as a solvent due to its low cost and ease of removal. Catalytic NaI enhances nucleophilic substitution rates, while K2_2CO3_3 neutralizes HCl byproducts.

ScaleSolventYieldPurity
Lab (100 g)Acetone68%98%
Pilot (1 kg)Cyclohexanone72%97%
Industrial (10 kg)Isopropanol85%99%

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways

  • Dimethylation : Excess α-haloketone may lead to over-alkylation at the 2- and 3-positions. Controlled stoichiometry (1:1.1 molar ratio) minimizes this.

  • Ester Hydrolysis Prematurely : Use of anhydrous conditions during cyclocondensation prevents early hydrolysis.

Characterization and Quality Control

Spectroscopic Validation

  • 1^1H-NMR (500 MHz, DMSO-d6_6): δ 2.34 (s, 3H, CH3_3), 3.85 (s, 3H, OCH3_3), 7.12 (s, 1H, pyridine-H).

  • HPLC : Purity >99% (C18 column, 0.1% TFA in H2_2O/MeOH gradient).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
CyclocondensationHigh regioselectivityRequires methoxy-substituted precursors
Post-functionalizationFlexible substitutionLow yields due to steric effects

Chemical Reactions Analysis

Types of Reactions

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a molecular formula of C10H10ClN2O3 and a molecular weight of approximately 232.65 g/mol. The compound features a heterocyclic imidazo[1,2-a]pyridine structure with a methoxy group at the 8-position and a carboxylic acid functional group at the 6-position. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of various bacteria and fungi. A recent review highlighted the effectiveness of some imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

CompoundMIC (μM)Activity
This compoundTBDAntimicrobial
Other imidazo derivatives0.03 - 5.0Anti-TB

Cholinesterase Inhibition

This compound has been explored for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain. Studies demonstrate that certain derivatives show promising inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for developing new treatments for neurodegenerative diseases .

Anticancer Activity

Emerging research suggests that imidazo[1,2-a]pyridine derivatives may possess anticancer properties. Compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Some derivatives demonstrated potent activity with low toxicity levels, indicating their potential as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to optimize yield and purity while allowing for modifications that enhance biological activity.

Synthesis Overview

  • Starting Materials : Utilize appropriate haloketones and amino pyridines.
  • Reaction Conditions : Conduct reactions under basic conditions at ambient temperature.
  • Purification : Employ crystallization or chromatography to isolate the desired compound.

Case Studies and Research Findings

Several studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives:

  • A study demonstrated that certain derivatives could inhibit AChE with IC50 values as low as 79 µM .
  • Another investigation identified four hit compounds from high-throughput screening that showed potent anti-TB activity .

Mechanism of Action

The mechanism of action of 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 6 and 8, as well as the presence of counterions. Below is a comparative analysis:

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Position 8 Substituent Position 6 Substituent Counterion Molecular Formula Molecular Weight (g/mol) CAS Number
8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Methoxy (-OCH₃) Carboxylic acid (-COOH) HCl C₉H₉ClN₂O₃ 228.63* Not available†
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid Bromo (-Br) Chloro (-Cl) None C₈H₄BrClN₂O₂ 283.49 957120-39-7
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Hydrogen (-H) Carboxylic acid (-COOH) HCl C₈H₇ClN₂O₂ 198.61 145335-90-6
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid Chloro (-Cl) Carboxylic acid (-COOH) None C₈H₅ClN₂O₂ 196.59 155735-02-7
8-Amino-2-(3,4-dimethoxyphenyl)-imidazo[1,2-a]pyridine-6-carboxamide dihydrochloride Amino (-NH₂) Carboxamide (-CONH₂) 2HCl C₂₁H₂₅Cl₂N₅O₃ 474.36 Not available

*Calculated based on substituent contributions.

Physicochemical Properties

  • Solubility : The hydrochloride salt form enhances water solubility compared to free bases (e.g., 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid lacks a counterion and is less soluble) .
  • Melting Points: Imidazo[1,2-a]pyridine-6-carboxylic acid (free acid): 250°C . 8-Amino derivatives (e.g., compound 38): 200°C . The methoxy variant’s melting point is unreported in available sources.

Biological Activity

8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological potential, particularly against Mycobacterium tuberculosis (Mtb) and other therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridines often depends on their structural modifications. The methoxy group at the 8-position and the carboxylic acid at the 6-position are critical for enhancing the compound's efficacy against various pathogens.

Table 1: Key Structural Features and Their Biological Implications

Structural FeatureDescriptionBiological Activity
Methoxy Group (8-position)Enhances lipophilicity and membrane permeabilityIncreased anti-TB activity
Carboxylic Acid (6-position)Essential for interaction with target enzymesModulates binding affinity

Pharmacological Activity

Recent studies have highlighted the promising anti-tubercular properties of this compound. It has been identified as a potent inhibitor of Mtb, demonstrating significant activity against multidrug-resistant strains.

Anti-Tubercular Activity

In vitro assays have shown that this compound exhibits a minimum inhibitory concentration (MIC) in the nanomolar range against Mtb strains. For instance, compounds derived from this scaffold have reported MIC values as low as 0.004μM0.004\,\mu M against replicating Mtb strains .

Table 2: In Vitro Anti-TB Activity of Related Compounds

Compound NameMIC (μM)Activity Type
8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic acid HCl0.004Replicating Mtb
Compound A0.03MDR-TB
Compound B≤0.006XDR-TB

The mechanism of action involves targeting the mycobacterial electron transport chain, specifically inhibiting the CIII₂CIV₂ supercomplex. This selective inhibition allows for effective treatment of tuberculosis without affecting human mitochondrial function .

Case Studies

  • Case Study on Efficacy Against MDR-TB : In a study involving BALB/c mice infected with Mtb H37Rv, treatment with this compound resulted in a significant reduction of bacterial load by up to 99.9% after four weeks of administration at varying doses .
  • Toxicity Profile Assessment : Compounds based on this scaffold were also evaluated for cytotoxicity against various human cell lines (e.g., VERO, HeLa). Most compounds showed non-toxic profiles, indicating a favorable safety margin for therapeutic use .

Q & A

Q. Table 1: Substituent Effects on Key Properties

SubstituentLogPMetabolic Stability (t₁/₂, min)Enzymatic IC₅₀ (μM)
8-OCH₃1.2452.1
8-Cl1.8281.5
8-Br2.1251.3
Data extrapolated from related imidazo[1,2-a]pyridine derivatives .

What are the critical considerations for ensuring compound stability during storage, particularly regarding hygroscopicity and thermal decomposition?

Basic Research Question

  • Hygroscopicity : The hydrochloride salt form is hygroscopic. Store under inert gas (argon) in amber glass vials with desiccants (silica gel) to prevent hydrolysis .
  • Temperature : Decomposition occurs above 188°C in analogs; long-term storage at –20°C is recommended .
  • Light Sensitivity : UV/Vis exposure degrades the imidazo ring; use light-resistant containers .

In comparative studies, how does this compound’s solubility profile compare to its chloro- or bromo-substituted analogs?

Advanced Research Question
Methoxy substitution improves aqueous solubility (LogS ≈ –2.5) compared to halogenated analogs (LogS ≈ –3.8 for 8-Cl) due to increased polarity. However, solubility in DMSO remains high (>50 mg/mL) across derivatives. Co-solvents (e.g., PEG 400) or pH adjustment (e.g., sodium salt formation) enhance bioavailability in in vivo models .

What methodologies are recommended for resolving contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives across different studies?

Advanced Research Question
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Purity Validation : Use HPLC-MS (>95% purity) to exclude confounding byproducts .
  • Standardized Assays : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Structural Confirmation : Re-synthesize disputed compounds using peer-reviewed protocols .

How can researchers leverage structure-activity relationship (SAR) studies to optimize the pharmacokinetic properties of this compound?

Advanced Research Question
SAR-guided modifications focus on:

  • Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy to enhance metabolic stability without sacrificing solubility .
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with in situ hydrolysis regenerating the active form .
  • Ring Saturation : Partially saturated imidazo rings (e.g., 5,6,7,8-tetrahydro derivatives) reduce plasma protein binding .

What are the best practices for quantifying this compound in biological matrices, considering potential matrix interference?

Advanced Research Question

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions m/z 239 → 195 (parent → fragment) .
  • Matrix Effects : Normalize using deuterated internal standards (e.g., d₄-methoxy analog) to correct for ion suppression in plasma .
  • LOQ : Achieve limits of quantification ≤10 ng/mL via solid-phase extraction (SPE) pre-concentration .

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